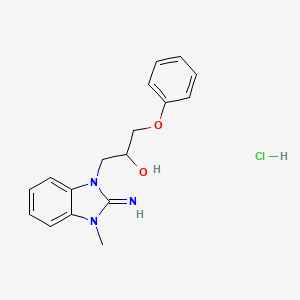

![molecular formula C18H27N3O3 B5156367 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine, also known as Remifentanil, is a potent synthetic opioid analgesic drug. It is used for the management of acute pain during surgical procedures and other medical interventions. Remifentanil is a unique drug due to its rapid onset and short duration of action, making it an ideal choice for anesthesia during surgeries.

Mécanisme D'action

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine acts on the opioid receptors in the brain and spinal cord, producing analgesia and sedation. It binds to the mu-opioid receptors, which are responsible for mediating the analgesic effects of opioids. 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine also activates the kappa-opioid receptors, which are responsible for producing sedation and respiratory depression.

Biochemical and Physiological Effects:

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine produces a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and bradycardia. It also causes a decrease in blood pressure and heart rate, as well as a decrease in the oxygen saturation in the blood. 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration, and a short duration of action, with effects lasting for only a few minutes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine is its rapid onset and short duration of action, which allows for precise control of anesthesia during surgeries. It also has minimal side effects, making it a safe choice for use in medical interventions. However, its short duration of action can be a limitation in some cases, as it may require frequent administration to maintain the desired level of anesthesia.

Orientations Futures

There are several potential future directions for research on 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine. One area of interest is the development of new formulations or delivery methods that can prolong its duration of action without compromising its safety profile. Another area of interest is the investigation of its potential use in the management of chronic pain, such as cancer pain. Additionally, research can be conducted on the use of 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs to enhance its analgesic effects and minimize its side effects.

Méthodes De Synthèse

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine is synthesized by the reaction of 4-methoxyphenylacetic acid with 3-(2-chloroethyl)-2-methyl-4-oxo-2H-1,5-benzodiazepine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the resulting amine with 1-(3-isoxazolyl)propanoyl chloride.

Applications De Recherche Scientifique

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its efficacy and safety in the management of acute pain during surgical procedures. It has been found to be effective in reducing pain and discomfort during and after surgery, with minimal side effects. 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the management of chronic pain, such as cancer pain. Additionally, research has been conducted on the use of 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs to enhance its analgesic effects.

Propriétés

IUPAC Name |

1-[3-(4-methoxyanilino)piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-23-17-7-5-15(6-8-17)19-16-4-2-10-20(14-16)18(22)9-12-21-11-3-13-24-21/h5-8,16,19H,2-4,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQATXTUALLIZHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5156291.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)

![4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)

![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)

![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-indanecarboxamide](/img/structure/B5156332.png)

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)

![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)

![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)